2-Allylaminopyridine
Overview
Description
2-Allylaminopyridine (2AAP) is a compound with a pyridine ring and an allylamine group attached to it. It is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. 2AAP is primarily used as a building block in the synthesis of various drugs and organic compounds.
Scientific Research Applications
2-Allylaminopyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. It is used as a building block in the synthesis of various drugs, such as antipsychotic agents and anticonvulsants. 2-Allylaminopyridine has also been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and material science.
Mechanism of Action
The mechanism of action of 2-Allylaminopyridine is not fully understood. However, it is believed that 2-Allylaminopyridine acts as a modulator of the central nervous system by binding to specific receptors. It has been shown to enhance the release of dopamine and other neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-Allylaminopyridine has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant, antipsychotic, and analgesic properties. It has also been shown to have anti-inflammatory and antioxidant effects. Additionally, 2-Allylaminopyridine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-Allylaminopyridine is its versatility in organic synthesis. It can be used as a building block in the synthesis of various organic compounds, including drugs and ligands. Additionally, 2-Allylaminopyridine is relatively easy to synthesize and is commercially available. However, one of the limitations of 2-Allylaminopyridine is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling the compound.
Future Directions
There are several future directions for research on 2-Allylaminopyridine. One potential area of research is the development of new drugs based on 2-Allylaminopyridine. The compound has shown promise in the treatment of various diseases, and further research may lead to the development of new and more effective drugs. Additionally, research on the mechanism of action of 2-Allylaminopyridine may lead to a better understanding of the central nervous system and the development of new drugs for neurological disorders. Finally, research on the synthesis and properties of metal complexes with 2-Allylaminopyridine may lead to new applications in catalysis and material science.
Synthesis Methods
The synthesis of 2-Allylaminopyridine involves the reaction of pyridine with allylamine in the presence of a catalyst. The reaction can be carried out under various conditions, including high temperature and pressure, or using microwave irradiation. The yield of 2-Allylaminopyridine can be improved by optimizing the reaction conditions and using a suitable catalyst.
properties
IUPAC Name |
N-prop-2-enylpyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-6-9-8-5-3-4-7-10-8/h2-5,7H,1,6H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYHRJQRYHFSRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC=CC=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974200 | |
Record name | N-(Prop-2-en-1-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5866-28-4 | |
Record name | NSC92746 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Prop-2-en-1-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Allylaminopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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